

The Diverse Biological Activities of 3-Methoxy-1H-indole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-1H-indole

Cat. No.: B178170

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Introduction

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Its unique structure allows for interaction with a wide array of biological targets.[1][2] The introduction of a methoxy (-OCH₃) group, particularly at the 3-position of the indole ring, significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance reactivity and strategically direct interactions with specific biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **3-methoxy-1H-indole** derivatives, serving as a resource for researchers and professionals in drug discovery and development.

Anticancer Activity

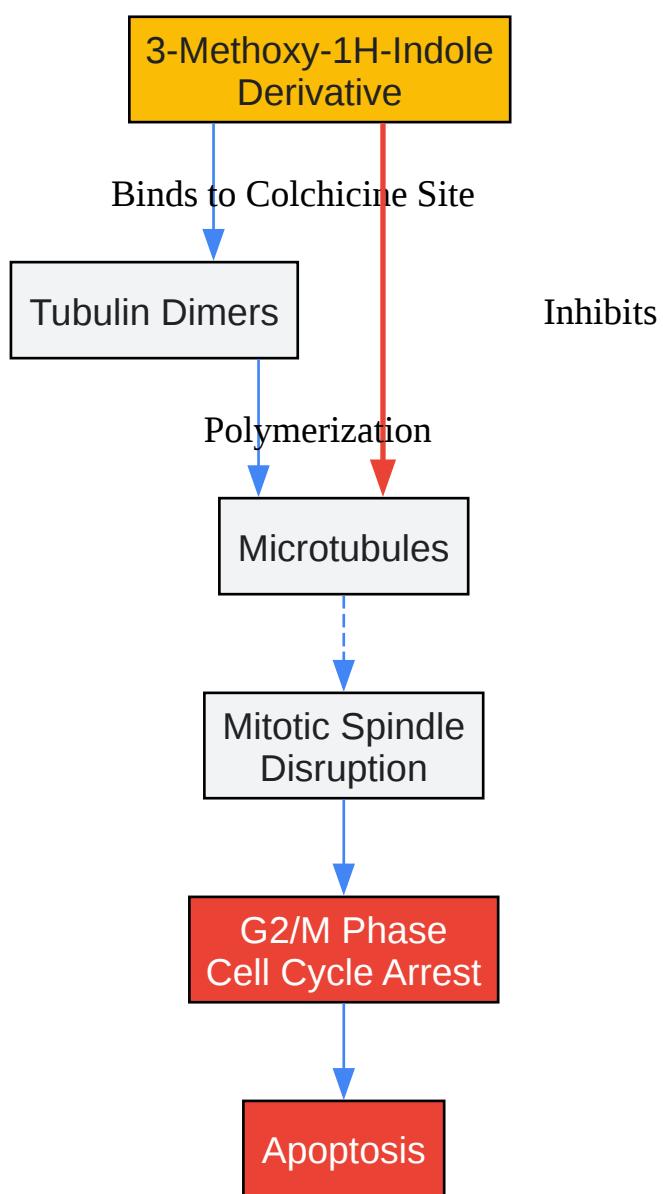
3-Methoxy-1H-indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as inhibitors of tubulin polymerization.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[3][4] By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption

leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[3][5]

For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as tubulin polymerization inhibitors. One compound, 3g, not only exhibited potent antiproliferative activity but also affected microtubule dynamics, induced G2/M cell-cycle arrest, and triggered apoptosis in MCF-7 breast cancer cells.[3] Similarly, other indole derivatives have been identified as potent inhibitors of tubulin assembly, with activity comparable to the vascular disrupting agent OXi8006.[4]



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Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

Cytotoxicity Against Cancer Cell Lines

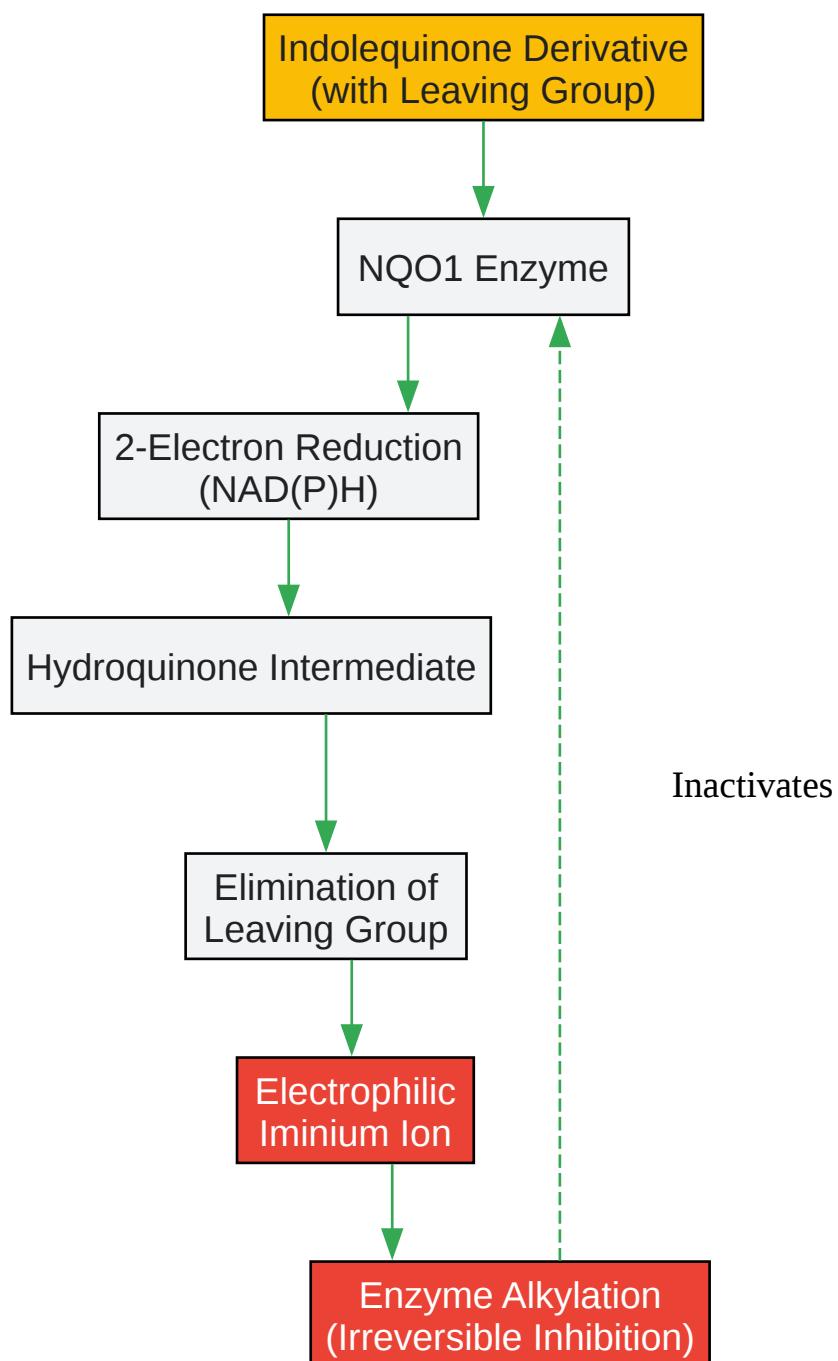
These compounds have shown broad-spectrum cytotoxicity against various human cancer cell lines. The specific substitutions on the indole ring and associated phenyl groups play a critical role in determining potency and selectivity.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Compound/Derivative Class	Cancer Cell Line	IC50 / GI50 (μM)	Reference
DHI1 (4a)	Jurkat (Leukemia)	21.83 ± 2.35	[6]
HL-60 (Leukemia)	19.14 ± 0.18	[6]	
para-methoxy-substituted (4c)	Jurkat (Leukemia)	22.3 ± 3.7	[6]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate	MCF-7 (Breast)	0.25	[5]
NCI-H460 (Lung)	0.33	[5]	
A375-C5 (Melanoma)	0.25	[5]	
Compound 31 (3-trifluoromethoxy)	SK-OV-3, NCI-H460, DU-145	Strongly Cytotoxic	[4]
Compound 35	SK-OV-3, NCI-H460, DU-145	Strongly Cytotoxic	[4]
Compound 36 (7-methoxy)	SK-OV-3, NCI-H460, DU-145	Sub-micromolar	[4]
Compound 3h (2-methyl, 4-CF ₃)	M. tuberculosis	18.2	[8]
Compound 3l (5-methoxy, 4-OCH ₃)	M. tuberculosis	24.7	[8]
Compound 3c (4-methoxy)	M. tuberculosis	28.0	[8]

Table 1: Summary of Anticancer and Antimycobacterial Activity of Selected **3-Methoxy-1H-Indole** Derivatives.

Bioreductive Activation and NQO1 Inhibition

Certain indolequinone derivatives function as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors.^[9] The mechanism involves the 2-electron reduction of the indolequinone by NQO1 to a hydroquinone. This reduction alters the electronic structure of the indole, facilitating the elimination of a leaving group from the 3-position and generating a highly electrophilic iminium ion. This reactive species then alkylates and irreversibly inhibits the enzyme, leading to cytotoxicity.^{[9][10]}



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Caption: NQO1-mediated bioreductive activation of indolequinones.

Antimicrobial Activity

Indole derivatives, including those with methoxy substitutions, are recognized for their broad-spectrum antimicrobial properties.[\[11\]](#)[\[12\]](#)[\[13\]](#) They show activity against various bacteria and fungi, including drug-resistant strains.

The introduction of moieties like 1,2,4-triazole and 1,3,4-thiadiazole to the indole scaffold can yield compounds with significant efficacy.[\[12\]](#) For example, an indole-triazole derivative (3d) showed promising antibacterial and antifungal activity.[\[12\]](#) The position of substituents is crucial; chloro and methoxy substitutions have been noted to be beneficial for activity.[\[12\]](#)

Compound/Derivative Class	Microorganism	MIC (μ g/mL)	Reference
Indole-Triazole/Thiadiazole Derivatives	General Tested Microorganisms	3.125 - 50	[12]
Compound 1h (m-chlorophenyl)	MRSA	6.25	[12]
Compound 2h (m-chlorophenyl)	MRSA	6.25	[12]
Compound 3h (m-chlorophenyl)	MRSA	6.25	[12]
Compound 3d (Indole-triazole)	MRSA	< 6.25 (More effective than ciprofloxacin)	[12]
Compound 1 (Indole-thiourea)	Gram-positive/negative bacteria	< 12.5	[2]

Table 2: Summary of Antimicrobial Activity of Selected Indole Derivatives.

Anti-Neurodegenerative Activity

The multifactorial nature of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) makes multi-target-directed ligands highly desirable.[\[14\]](#)[\[15\]](#) **3-Methoxy-1H-indole** derivatives have emerged as promising candidates due to their ability to modulate several key pathological pathways.[\[16\]](#)[\[17\]](#)

Cholinesterase Inhibition

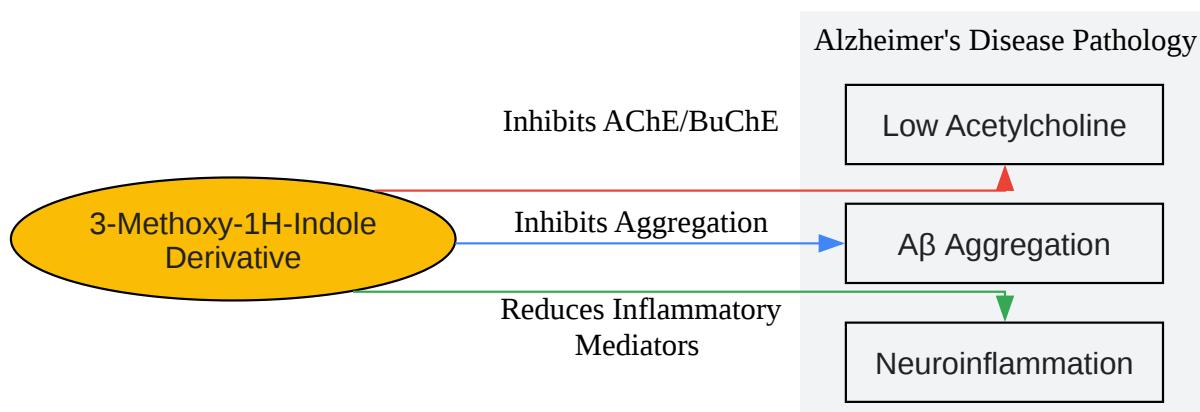
A key strategy in managing AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[\[14\]](#)[\[15\]](#) Novel indole-based compounds have been synthesized that show potent, nanomolar-range inhibition of both AChE and BuChE.[\[15\]](#) For example, compound 3c showed high selectivity for AChE, while compounds 5b, 6b, 7c, and 10b acted as dual inhibitors.[\[15\]](#)

Modulation of Amyloid- β Aggregation and Neuroinflammation

The aggregation of amyloid- β (A β) peptides into plaques is a hallmark of AD.[\[14\]](#)[\[15\]](#) Certain indole derivatives, such as compounds 5b and 6b, have demonstrated the ability to inhibit the self-induced aggregation of A β .[\[15\]](#) Furthermore, neuroinflammation and oxidative stress are critical contributors to the pathogenesis of both AD and PD.[\[17\]](#) Indole derivatives like NC009-1 have been shown to reduce the production of inflammatory factors (e.g., NO, IL-1 β , IL-6, TNF- α) and suppress the NLRP3 inflammasome in models of Parkinson's disease, thereby protecting against neurodegeneration.[\[17\]](#)

Compound/Derivative Class	Target/Activity	IC50 (nM)	Reference
Compound 3c	AChE Inhibition	41.11	[15]
Compound 4a	BuChE Inhibition	41.68 - 74.06	[15]
Compound 7c	AChE Inhibition	89.12	[15]
BuChE Inhibition	75.96	[15]	
Compound 10b	AChE Inhibition	64.54	[15]
BuChE Inhibition	47.40	[15]	
Compound 26	AChE Inhibition	20,000	[16]
BuChE Inhibition	20	[16]	

Table 3: Anti-Neurodegenerative Activity of Selected Indole Derivatives.

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Caption: Multi-target strategy of indole derivatives for Alzheimer's Disease.

Experimental Protocols

General Synthesis of Derivatives

The synthesis of **3-methoxy-1H-indole** derivatives employs various established chemical transformations.

- Formylation: The Vilsmeier-Haack reaction is frequently used to introduce an aldehyde group at the 3-position of the indole ring using phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF).[13][18]
- Cyclocondensation: Target compounds such as 3-(4,5-dihydroisoxazol-5-yl)indoles are often achieved via the cyclocondensation reaction of α,β -unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[6]
- Direct Arylation: 3-phenyl-1H-indoles can be obtained with high regioselectivity through direct arylation of NH-indoles using a palladium(II)-based catalytic system.[8]
- Functionalization: Indolequinones bearing leaving groups can be synthesized by functionalizing the corresponding 3-(hydroxymethyl)indolequinone, often using Mitsunobu reaction conditions for linking phenolic groups.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).[5]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

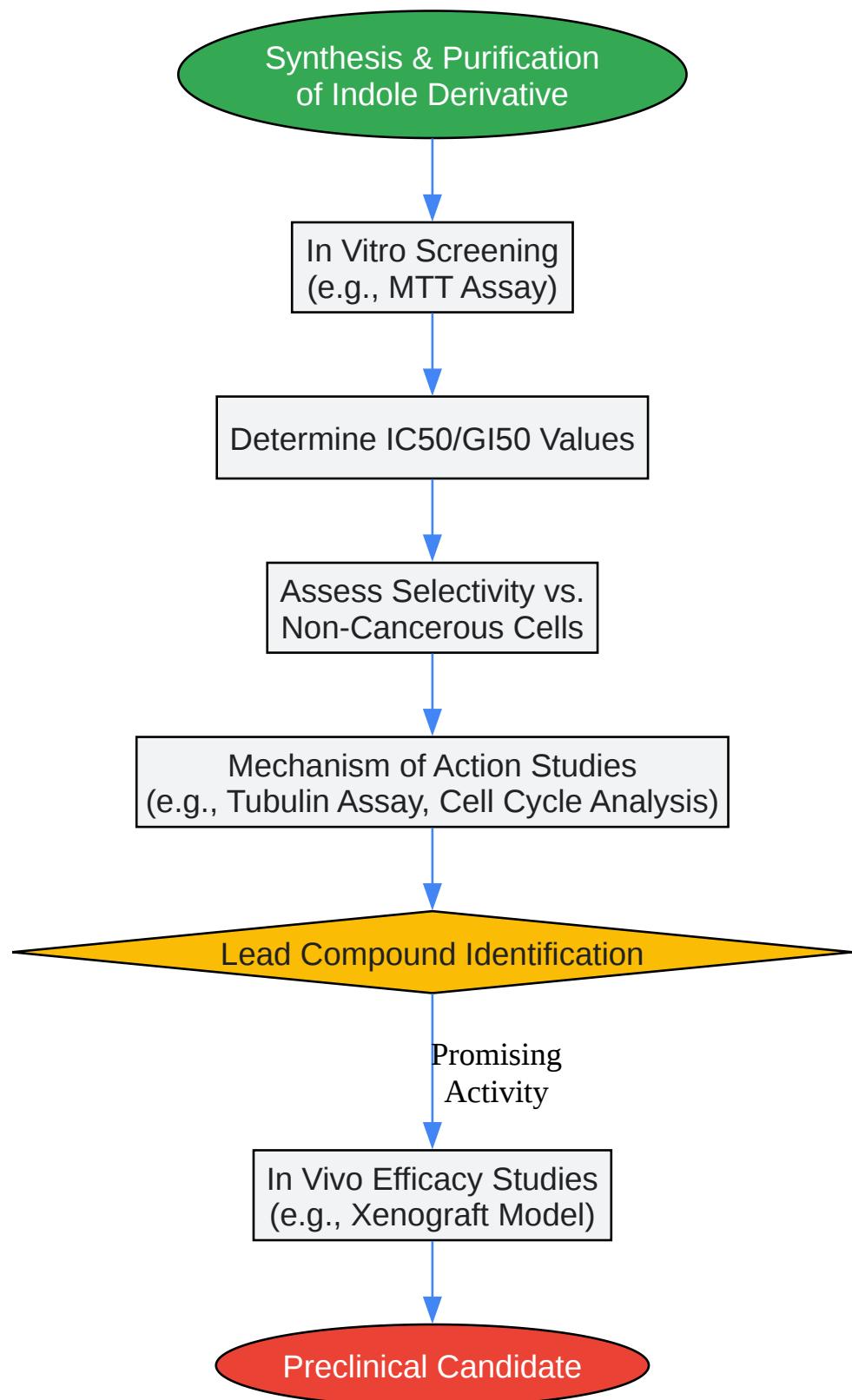
- Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Tubulin Polymerization Inhibition Assay

- Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and buffer.
- Compound Incubation: The mixture is incubated with either the test compound or a control vehicle.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
- Monitoring: The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) over time using a spectrophotometer.
- Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[\[4\]](#)

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[\[12\]](#)[\[19\]](#)
- Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
[\[12\]](#)



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Caption: General experimental workflow for anticancer drug screening.

Conclusion

3-Methoxy-1H-indole derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-neurodegenerative applications, are well-documented. The primary anticancer mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, although other mechanisms such as NQO1 inhibition are also significant. Their efficacy against drug-resistant microbes and their multi-target potential in complex neurodegenerative diseases highlight their therapeutic value. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting detailed pharmacokinetic and toxicity studies to advance the most promising candidates into preclinical and clinical development.

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